molecular formula C8H7BrN2O B2493873 2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile CAS No. 1227591-31-2

2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile

Cat. No.: B2493873
CAS No.: 1227591-31-2
M. Wt: 227.061
InChI Key: IQHNHYDGJHATOP-UHFFFAOYSA-N
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Description

2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile typically involves the bromination of 6-methoxypyridin-2-ylacetonitrile. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Chemical Reactions Analysis

2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile can be compared with other similar compounds such as:

Properties

IUPAC Name

2-(3-bromo-6-methoxypyridin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-8-3-2-6(9)7(11-8)4-5-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQHNHYDGJHATOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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